2-(2-Methoxyphenyl)-3-phenylacrylic acid
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Overview
Description
2-(2-Methoxyphenyl)-3-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-phenylacrylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-formylphenyl)-3-phenylacrylic acid, while reduction of the double bond can produce 2-(2-Methoxyphenyl)-3-phenylpropanoic acid.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-phenylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-phenylacrylic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenylacrylic acid moiety can undergo conjugation reactions, affecting its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl structure but differs in the acetic acid moiety.
2-Methoxyphenylboronic acid: Another related compound with a boronic acid group instead of the acrylic acid moiety.
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxyphenyl structure but has an allyl group and is widely used for its biological activities.
Uniqueness
2-(2-Methoxyphenyl)-3-phenylacrylic acid is unique due to its specific combination of the methoxyphenyl and phenylacrylic acid moieties. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYKYUBHWCPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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